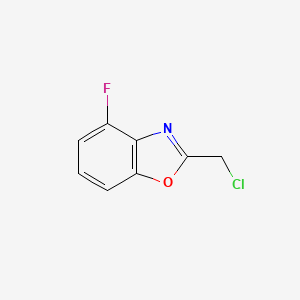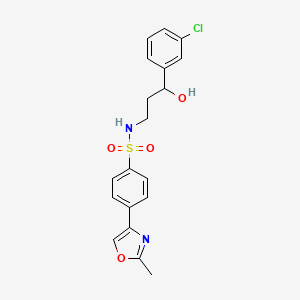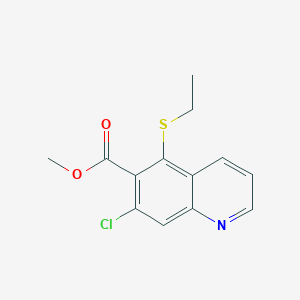
Methyl 7-chloro-5-(ethylsulfanyl)quinoline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 7-chloro-5-(ethylsulfanyl)quinoline-6-carboxylate” is a chemical compound with the CAS Number: 2174001-55-7 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “this compound”, has been a topic of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular weight of “this compound” is 281.76 . The InChI Code is 1S/C13H12ClNO2S/c1-3-18-12-8-5-4-6-15-10 (8)7-9 (14)11 (12)13 (16)17-2/h4-7H,3H2,1-2H3 .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Antituberculosis Agents
A study by Jaso et al. (2005) detailed the synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives evaluated for antituberculosis activity. The presence of chloro, methyl, or methoxy groups in specific positions significantly affected the in vitro activity against Mycobacterium tuberculosis, demonstrating the compound's potential as a lead for developing new antituberculosis agents (Jaso, Zarranz, Aldana, & Monge, 2005).
Development of Liquid Crystal Displays (LCDs) Dyes
Bojinov and Grabchev (2003) synthesized fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, potentially applicable in LCDs. Their study highlighted the compounds' excellent orientation parameter in nematic liquid crystal, indicating high potential for application in visual display technologies (Bojinov & Grabchev, 2003).
Anticancer Activity Research
Kadela-Tomanek et al. (2018) investigated 6,7-Dichloro-2-methyl-5,8-quinolinedione using various quantum chemical calculations and experimental methods, identifying its potential as an anticancer active compound. The study also involved cytotoxic activity tests against several human cancer cell lines, showing higher activity in lines with a higher level of NQO1 enzyme, suggesting its application in targeted cancer therapies (Kadela-Tomanek et al., 2018).
Photodiode Fabrication
Elkanzi et al. (2020) synthesized a novel ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate and explored its optical characterizations for photodiode applications. Their findings revealed remarkable optical behavior and unique optical response representations, enabling its use in organic-inorganic photodiode fabrication for enhanced device performance (Elkanzi et al., 2020).
Eigenschaften
IUPAC Name |
methyl 7-chloro-5-ethylsulfanylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-3-18-12-8-5-4-6-15-10(8)7-9(14)11(12)13(16)17-2/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUXNOHKRQLGLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C2C=CC=NC2=CC(=C1C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazine](/img/structure/B2886807.png)
![Methyl (E)-4-[[3-(morpholine-4-carbonyl)phenyl]methylamino]-4-oxobut-2-enoate](/img/structure/B2886808.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-methylisoxazol-5-yl)acetamide](/img/structure/B2886810.png)
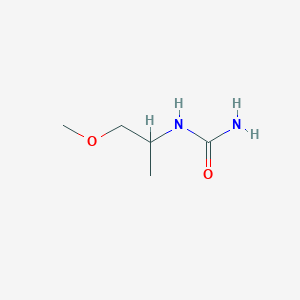
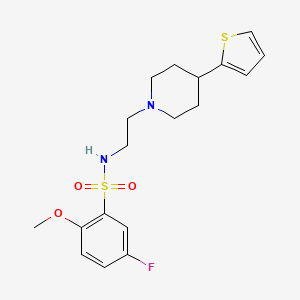
![2-[2-(Naphthalen-1-yl)acetamido]thiophene-3-carboxamide](/img/structure/B2886817.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone](/img/structure/B2886820.png)
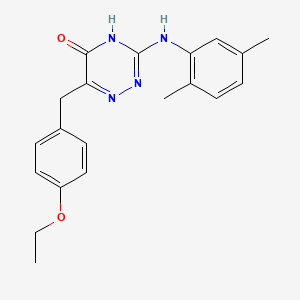
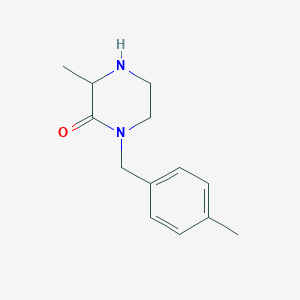
![3-[(2-Methoxyphenyl)methyl]-7-[(2-methylphenyl)methyl]-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2886823.png)
![N-(2,4-dimethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2886824.png)
